molecular formula C5H10O2S2 B6244049 [(methanesulfonylsulfanyl)methyl]cyclopropane CAS No. 2408962-87-6

[(methanesulfonylsulfanyl)methyl]cyclopropane

Cat. No. B6244049
CAS RN: 2408962-87-6
M. Wt: 166.3
InChI Key:
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Description

[(Methanesulfonylsulfanyl)methyl]cyclopropane, commonly referred to as MSMC, is an organosulfur compound that is of particular interest to scientists due to its unique properties and potential applications. MSMC can be synthesized in a variety of ways, and its applications span a wide range of scientific research areas.

Scientific Research Applications

MSMC has been used in a variety of scientific research applications, including drug discovery, organic synthesis, and biochemistry. In drug discovery, MSMC has been used to synthesize a variety of novel compounds that can be used to study the effects of new drugs. In organic synthesis, MSMC has been used to synthesize a variety of compounds that can be used to study the properties of various organic molecules. In biochemistry, MSMC has been used to synthesize a variety of compounds that can be used to study the biochemical and physiological effects of various compounds.

Mechanism of Action

The mechanism of action of MSMC is not well-understood, but it is thought to involve the formation of a cyclopropyl cation intermediate. This intermediate is then attacked by a nucleophile, resulting in the formation of a new bond and the release of a proton. This reaction is thought to be reversible, allowing the reaction to be repeated multiple times.
Biochemical and Physiological Effects
The biochemical and physiological effects of MSMC are not well-understood, but it has been shown to have a variety of effects on various biological systems. In particular, MSMC has been shown to have antibacterial, antifungal, and anti-inflammatory effects. It has also been shown to have an effect on cell proliferation, suggesting that it may have potential applications in cancer therapy.

Advantages and Limitations for Lab Experiments

One of the major advantages of using MSMC in lab experiments is its low cost and ease of synthesis. Additionally, MSMC is relatively stable and has a low toxicity, making it a safe and effective reagent for use in lab experiments. However, MSMC is not very soluble in water, which can limit its use in certain experiments. Additionally, its mechanism of action is not well-understood, which can make it difficult to predict the effects of MSMC in certain experiments.

Future Directions

Given the potential applications of MSMC, there are a variety of potential future directions for research. These include further research into the mechanism of action of MSMC, the development of new synthetic methods for producing MSMC, and the development of new compounds based on MSMC. Additionally, further research into the biochemical and physiological effects of MSMC could lead to the development of new drugs and treatments for a variety of diseases and conditions. Finally, further research into the use of MSMC in organic synthesis could lead to the development of new compounds and materials with unique properties.

Synthesis Methods

MSMC can be synthesized by a variety of methods, including oxidation of sulfide, reaction of a sulfide with an alkyl halide, and reaction of a sulfide with an alkyl sulfonyl halide. The most common method is the reaction of a sulfide with an alkyl sulfonyl halide, which produces MSMC as the major product. This reaction is typically carried out in a solvent such as dichloromethane, and can be catalyzed by a variety of metal salts.

properties

{ "Design of the Synthesis Pathway": "The synthesis of [(methanesulfonylsulfanyl)methyl]cyclopropane can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Methanesulfonyl chloride", "Sodium hydride", "Cyclopropane", "Diethyl ether", "Sulfur" ], "Reaction": [ "Step 1: React methanesulfonyl chloride with sodium hydride in diethyl ether to form methanesulfonate salt.", "Step 2: React methanesulfonate salt with sulfur to form methanesulfonyl sulfide.", "Step 3: React methanesulfonyl sulfide with cyclopropane in the presence of a Lewis acid catalyst to form [(methanesulfonylsulfanyl)methyl]cyclopropane." ] }

CAS RN

2408962-87-6

Product Name

[(methanesulfonylsulfanyl)methyl]cyclopropane

Molecular Formula

C5H10O2S2

Molecular Weight

166.3

Purity

95

Origin of Product

United States

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